Undecylarsonic acid
Description
Undecylenic acid (IUPAC: 10-undecenoic acid, CAS 112-38-9) is an unsaturated fatty acid with the molecular formula C₁₁H₂₀O₂ and a molecular weight of 184.28 g/mol . It features a terminal double bond at the 10th carbon, contributing to its reactivity and biological activity. This compound is widely used in antifungal formulations (e.g., topical treatments for dermatophyte infections) and industrial applications due to its antimicrobial properties . Its structure allows for derivatization into salts (e.g., zinc undecylenate) or esters, enhancing stability in pharmaceutical preparations .
Properties
CAS No. |
36333-46-7 |
|---|---|
Molecular Formula |
C11H25AsO3 |
Molecular Weight |
280.24 g/mol |
IUPAC Name |
undecylarsonic acid |
InChI |
InChI=1S/C11H25AsO3/c1-2-3-4-5-6-7-8-9-10-11-12(13,14)15/h2-11H2,1H3,(H2,13,14,15) |
InChI Key |
SXEABJUQTFMDLY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC[As](=O)(O)O |
Origin of Product |
United States |
Preparation Methods
Undecylenic acid is prepared by the pyrolysis of ricinoleic acid, which is derived from castor oil. Specifically, the methyl ester of ricinoleic acid is cracked to yield both undecylenic acid and heptanal. This process is conducted at temperatures ranging from 500 to 600°C in the presence of steam. The methyl ester is then hydrolyzed to produce undecylenic acid .
Chemical Reactions Analysis
Scientific Research Applications
Undecylenic acid has a wide range of scientific research applications:
Mechanism of Action
Undecylenic acid exerts its antifungal effects by interfering with the cell membrane of fungi. It disrupts the structure and function of the fungal cell wall, leading to the leakage of cellular contents and ultimately causing the death of the fungus . Additionally, it inhibits the formation of fungal biofilm and hyphae, preventing the fungi from growing and thriving .
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds are compared based on structural features, applications, and physicochemical properties:
Key Differences and Research Findings
Chemical Reactivity
- Undecylenic acid : Reacts with oxidizing agents, forming epoxides or undergoing addition reactions due to the terminal double bond .
- 2-Undecenoic acid: The internal double bond (C2-C3) may reduce antifungal efficacy compared to undecylenic acid, as terminal unsaturation is critical for membrane disruption in pathogens .
- n-Undecanoic acid: Saturation increases melting point (mp: 28–30°C vs. 24°C for undecylenic acid) and reduces solubility in polar solvents .
- Undecanedioic acid : The dicarboxylic structure enhances hydrophilicity (water solubility: ~462 mM in DMSO), making it suitable for polymer crosslinking .
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